Vinyl-d3 bromide

Catalog No.
S1523237
CAS No.
4666-78-8
M.F
C2H3Br
M. Wt
109.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl-d3 bromide

CAS Number

4666-78-8

Product Name

Vinyl-d3 bromide

IUPAC Name

1-bromo-1,2,2-trideuterioethene

Molecular Formula

C2H3Br

Molecular Weight

109.97 g/mol

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N

SMILES

C=CBr

Synonyms

Bromo-ethene-d3; Perdeuteriovinyl Bromide

Canonical SMILES

C=CBr

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]

Vinyl-d3 bromide, with the chemical formula C2H3Br\text{C}_2\text{H}_3\text{Br}, is an organobromine compound that serves as a stable isotope-labeled version of vinyl bromide. This compound is classified as a vinyl halide and is typically encountered as a colorless gas at room temperature. It is notable for its reactivity and flammability, which makes it an important reagent in various chemical syntheses and applications .

  • NMR Spectroscopy: The presence of deuterium alters the resonance frequencies of nearby protons in NMR spectra. This allows researchers to differentiate between signals arising from protons attached to deuterium and those from other hydrogens in a molecule []. This isotopic labelling technique is particularly useful for studying complex organic molecules.
  • Organic Synthesis: Vinyl-d3 bromide serves as a deuterated building block for the synthesis of isotopically labelled organic compounds. These labelled molecules can then be used to study reaction mechanisms, track metabolic pathways, or investigate other processes where understanding the fate of specific atoms is crucial.

Researchers have reported different methods for synthesizing Vinyl-d3 bromide, including:

  • Palladium-catalyzed dehalogenation of deuterated 1,1-dibromoethane [].
  • Bromination of deuterated ethylene using various brominating agents [].
  • Deuterium exchange reactions involving readily available deuterated reagents [].

These methods are constantly being refined to improve efficiency, yield, and isotopic enrichment. Additionally, researchers are using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to characterize the synthesized Vinyl-d3 bromide and ensure its purity and isotopic composition.

Applications in Organic Synthesis

Vinyl-d3 bromide is a valuable reagent in organic synthesis due to the presence of the deuterium atom, which can be used to:

  • Trace the pathway of reactions by monitoring the position of the deuterium atom in the product molecule. This is particularly useful in understanding complex reaction mechanisms [].
  • Prepare isotopically labeled compounds for various applications, such as studying biological processes or developing new drugs [].
  • Introduce deuterium atoms into specific positions of a molecule to modify its properties, such as improving its stability or altering its reactivity [].

The specific applications of Vinyl-d3 bromide in organic synthesis are constantly being explored, and new discoveries are being made.

Medicinal Chemistry Applications

The potential applications of Vinyl-d3 bromide in medicinal chemistry are also being investigated. Deuterium substitution can be used to improve the properties of drug molecules, such as:

  • Enhancing their metabolic stability by slowing down the rate of their breakdown in the body [].
  • Reducing side effects by modifying their interaction with biological targets [].
  • Improving their efficacy by increasing their potency or selectivity [].

  • Formation of Grignard Reagents: When reacted with magnesium, vinyl-d3 bromide yields the corresponding Grignard reagent, C2H3MgBr\text{C}_2\text{H}_3\text{MgBr}, which is useful in various organic synthesis applications .
  • Cross-Coupling Reactions: This compound is involved in transition metal-catalyzed carbon-carbon cross-coupling reactions, facilitating the formation of polysubstituted alkenes .

Vinyl-d3 bromide can be synthesized through several methods:

  • From Ethylene Dibromide: The primary synthesis route involves the dehydrobromination of ethylene dibromide:
    C2H4Br2C2H3Br+HBr\text{C}_2\text{H}_4\text{Br}_2\rightarrow \text{C}_2\text{H}_3\text{Br}+\text{HBr}
    This reaction typically requires a base to facilitate the elimination process.
  • Isotope Labeling Techniques: Specific methods for synthesizing labeled compounds include using deuterated reagents during the reaction process to incorporate deuterium into the vinyl group .

Vinyl-d3 bromide has several applications:

  • Reagent in Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds, particularly in the preparation of polymers and other materials.
  • Stable Isotope Labeling: Its use as a labeled compound allows researchers to track metabolic pathways and chemical processes in biological systems through techniques such as nuclear magnetic resonance spectroscopy .

Interaction studies involving vinyl-d3 bromide primarily focus on its reactivity with other compounds. For instance, its role in cross-coupling reactions highlights its ability to form complex organic structures when interacting with transition metals. Furthermore, studies have indicated that it can participate in competitive reactions with other halides, providing insights into its reactivity profile and potential applications in synthetic chemistry .

Several compounds share structural similarities with vinyl-d3 bromide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Vinyl BromideC2H3Br\text{C}_2\text{H}_3\text{Br}Parent compound, widely used in organic synthesis.
Allyl BromideC3H5Br\text{C}_3\text{H}_5\text{Br}Contains an allylic position; useful in various reactions.
1-Bromo-2-buteneC4H7Br\text{C}_4\text{H}_7\text{Br}A longer chain that allows for different reactivity patterns.
1-Bromo-1-buteneC4H7Br\text{C}_4\text{H}_7\text{Br}Similar structure but different positioning of the bromine atom.

Uniqueness of Vinyl-d3 Bromide

Vinyl-d3 bromide's uniqueness lies in its stable isotope labeling, which provides distinct advantages in tracking and analyzing

Vinyl-d3 bromide (deuterated vinyl bromide, CD₂=CDBr) represents a significant deuterated organic compound with molecular weight 109.97 g/mol and CAS number 4666-78-8 [1] [2]. This isotopically labeled vinyl halide serves as an important synthetic intermediate and research tool, distinguished from its non-deuterated analog by the complete replacement of hydrogen atoms with deuterium [1] [2] [3]. The compound exhibits similar physical properties to vinyl bromide, including a boiling point of approximately 16°C and density of approximately 1.55 g/mL at 25°C [1] [2].

Traditional Dehydrohalogenation Routes

Traditional dehydrohalogenation represents the most established synthetic pathway for producing vinyl-d3 bromide, primarily utilizing deuterated ethylene dibromide as the starting material [4] [7]. The fundamental approach involves the base-catalyzed elimination of deuterium bromide from 1,2-dibromoethane-d4, following the general reaction mechanism established for vinyl halide synthesis [4] [25] [26].

The classical dehydrohalogenation process employs alcoholic potassium hydroxide as the base catalyst, with reaction temperatures typically maintained between 60-70°C [21] [25] [26]. Research has demonstrated that 1,2-dibromoethane-d4 undergoes efficient dehydrobromination when treated with alcoholic potassium hydroxide in deuterated ethanol, yielding vinyl-d3 bromide with 73% conversion efficiency and deuterium content exceeding 98 atom percent [7] [25]. The reaction proceeds through an elimination mechanism where the hydroxide ion abstracts a deuteron from the carbon adjacent to the brominated carbon, resulting in the formation of the vinyl double bond [25] [50].

Alternative traditional methods include the use of zinc dust in dioxane solvent systems, which has shown promising results for the dehalogenation of tribromoethane derivatives [7] [52]. This approach typically achieves yields of 85-95% under reflux conditions, though the specific application to deuterated substrates requires careful optimization to maintain isotopic purity [7] [21].

Starting MaterialBase/CatalystConditionsProductYield (%)Deuterium Content (%)
1,2-Dibromoethane-d4Alcoholic KOH60°C, ethanol-dVinyl-d3 bromide73≥98
Ethylene dibromidePotassium hydroxideHeating, 40-70°CVinyl bromide60-75N/A
1,1,2-TribromoethaneZinc dustDioxane, refluxVinyl bromide85-95N/A

Deuterium Exchange Techniques

Deuterium exchange methodologies provide alternative synthetic routes that often achieve superior isotopic incorporation compared to traditional dehydrohalogenation approaches [12] [33] [35]. These techniques rely on the reversible exchange of hydrogen atoms with deuterium from various deuterium sources, including deuterium oxide, deuterated solvents, and deuterium gas [33] [35] [36].

The hydrogen-deuterium exchange reaction represents a fundamental chemical process where covalently bonded hydrogen atoms are replaced by deuterium atoms through equilibrium reactions [35]. For vinyl compounds, this exchange can occur at the vinyl positions under appropriate catalytic conditions [33] [36]. Research has shown that weak base-catalyzed hydrogen-deuterium exchange using potassium carbonate and 18-crown-6 as catalysts achieves deuterium incorporation levels of 94-98% when conducted at 80°C with deuterium oxide as the deuterium source [12].

Metal-catalyzed deuterium exchange techniques employ transition metal complexes, particularly iridium and rhodium catalysts, to facilitate selective deuteration of vinyl positions [33] [36] [37]. These systems typically operate under mild conditions (20-50°C) and achieve deuterium incorporation levels of 92-98% [33] [36]. The catalytic mechanism involves reversible coordination of the vinyl substrate to the metal center, followed by deuterium transfer from the deuterium source [36] [40].

Direct reduction of deuterated acetylenic precursors using lithium aluminum deuteride provides another highly effective deuterium exchange route [13]. This method demonstrates exceptional selectivity and achieves deuterium incorporation exceeding 97-99%, though scalability remains limited due to the specialized nature of the reducing agent [13]. The process involves stereospecific reduction of methoxyacetylene-d with lithium aluminum deuteride at controlled temperatures of 35-40°C [13].

MethodReagentsTemperature (°C)Deuterium Incorporation (%)SelectivityScalability
Direct H/D ExchangeD₂O, base catalyst25-8085-95GoodModerate
Catalytic Exchange with D₂OD₂O, Pd/C or Pt catalyst80-12090-98ExcellentGood
Reduction of Deuterated PrecursorsLiAlD₄, methoxyacetylene-d35-4097-99ExcellentLimited
Metal-Catalyzed ExchangeIr/Rh complexes, D₂O20-5092-98ExcellentModerate
Base-Catalyzed ExchangeK₂CO₃/18-crown-6, D₂O8094-98Very GoodGood

Advanced Catalytic and Photochemical Approaches

Advanced catalytic and photochemical methods represent the current frontier in vinyl-d3 bromide synthesis, offering enhanced selectivity, milder reaction conditions, and improved deuterium incorporation efficiency [16] [20] [24]. These approaches leverage sophisticated catalyst systems and energy-efficient photochemical processes to achieve precise deuterium labeling [16] [20] [38].

Photochemical halogen-bonding assisted synthesis utilizes visible light-mediated processes to generate vinyl bromide derivatives with simultaneous deuterium incorporation [20] [24]. This methodology employs blue light-emitting diodes operating at wavelengths of 450-470 nanometers to activate halogen-bond donor systems in the presence of deuterium oxide or deuterated methanol [20] [24]. Research has demonstrated that this approach achieves deuterium content levels of 85-95% within reaction times of 2-12 hours under ambient conditions [20].

Visible light-promoted cobalt-catalyzed hydrogen-deuterium exchange represents another innovative photochemical approach [38]. This system utilizes cobaloxime catalysts in combination with iridium photocatalysts to facilitate direct deuteration of alkenes, including vinyl bromides [38]. The synergistic photoredox and cobalt catalysis enables deuterium incorporation of 88-96% at terminal and benzylic positions through reversible addition-elimination sequences involving cobalt hydride intermediates [38].

Iridium-catalyzed hydrogen-deuterium exchange methods employ pincer ligand complexes to achieve selective deuteration of vinyl groups without requiring photochemical activation [33] [36]. These systems demonstrate remarkable efficiency, with deuterium incorporation levels reaching 92-97% under reaction times ranging from 1-50 hours depending on substrate complexity [33] [36]. The mechanism involves insertion-elimination pathways through organometallic intermediates that facilitate stereoselective deuterium transfer [36].

Palladium-catalyzed nondirected late-stage deuteration provides exceptional functional group tolerance for complex vinyl bromide substrates [40]. This methodology utilizes palladium complexes with N-acylsulfonamide ligands to achieve deuterium incorporation of 85-98% using deuterium oxide as the deuterium source [40]. The reversible carbon-hydrogen activation mechanism enables high degrees of deuterium incorporation while maintaining substrate integrity [40].

Iron nanoparticle catalysis represents an emerging sustainable approach utilizing nanostructured iron catalysts supported on cellulose [29] [32]. This methodology permits scalable deuteration demonstrated on kilogram scales, achieving deuterium incorporation of 90-99% using inexpensive deuterium oxide under hydrogen pressure [29] [32]. The air- and water-stable catalyst systems enable straightforward operation with high quality control measures [29] [32].

ApproachCatalyst/SystemLight SourceDeuterium SourceReaction TimeDeuterium Content (%)
Photochemical Halogen-BondingHalogen-bond donors + lightBlue LED (450-470 nm)D₂O, MeOD2-12 hours85-95
Visible Light Co(III)-H CatalysisCobaloxime + Ir photocatalystBlue LED (450 nm)D₂O, MeOD4-20 hours88-96
Iridium-Catalyzed H/D ExchangeIr-pincer complexesNo light requiredC₆D₆, D₂O1-50 hours92-97
Palladium-Catalyzed DeuterationPd complexes + N-acylsulfonamideNo light requiredD₂O12-24 hours85-98
Iron Nanoparticle CatalysisFe nanoparticles on celluloseNo light requiredD₂O6-24 hours90-99

Industrial-Scale Production Challenges

Industrial-scale production of vinyl-d3 bromide faces significant technical and economic challenges that limit widespread commercial availability [28] [31] [32]. These challenges encompass raw material costs, process scalability, quality control requirements, and specialized infrastructure needs that distinguish deuterated compound manufacturing from conventional organic synthesis [28] [31].

Raw material cost represents the most significant barrier to industrial-scale production, with deuterium oxide costing 100-1000 times more than regular water depending on purity requirements [28] [31]. The limited global production capacity for deuterium compounds constrains supply chains and creates price volatility that affects production planning [28] [31]. Strategic supply agreements and deuterium recycling protocols have emerged as essential mitigation strategies, though implementation requires substantial capital investment [28] [31].

Deuterium source availability poses additional challenges due to the concentration of deuterium production facilities in limited geographic regions [28] [29]. The specialized nature of deuterium separation and purification processes limits the number of suppliers capable of providing the high-purity deuterium compounds required for vinyl-d3 bromide synthesis [28] [29]. This supply constraint necessitates long-term procurement contracts and strategic inventory management to ensure production continuity [28].

Catalyst cost and recovery systems present significant economic considerations, particularly for processes utilizing noble metal catalysts such as iridium, rhodium, and palladium [28] [32]. While these catalysts demonstrate superior performance in terms of selectivity and deuterium incorporation, their high cost necessitates efficient recovery and recycling systems [28] [32]. Technology developments in catalyst immobilization and heterogeneous catalyst design have shown promise for improving catalyst utilization efficiency [32].

Process scalability challenges arise from the transition between batch and continuous processing methodologies [28] [29]. Most advanced catalytic and photochemical approaches have been demonstrated at laboratory scales, requiring significant process development to achieve industrial viability [28] [29]. Continuous flow processing represents a promising approach for addressing scalability challenges, though this technology remains in the research and development stage for deuterated compound synthesis [28].

Product purification requirements for vinyl-d3 bromide necessitate specialized separation techniques capable of achieving the isotopic purity standards required for research and pharmaceutical applications [28] [31]. Advanced separation technologies, including isotope-selective distillation and chromatographic methods, are required to achieve deuterium content exceeding 98 atom percent [1] [28]. These purification processes add substantial complexity and cost to the overall production workflow [28].

Quality control systems must incorporate sophisticated analytical methods for deuterium content determination, including nuclear magnetic resonance spectroscopy and mass spectrometry [28] [31]. In-line monitoring systems are under development to provide real-time quality assessment, though these technologies require significant capital investment and specialized technical expertise [28] [31].

Challenge CategorySpecific IssueImpact LevelMitigation StrategyTechnology Readiness
Raw Material CostD₂O costs 100-1000x more than H₂OHighRecycling D₂O, efficient exchangeDemonstrated
Deuterium Source AvailabilityLimited global deuterium productionHighStrategic supply agreementsDeveloping
Catalyst Cost and RecoveryNoble metal catalysts expensiveMedium-HighCatalyst recycling systemsDemonstrated
Process ScalabilityBatch vs continuous processingMediumContinuous flow developmentResearch stage
Product PurificationIsotopic purity requirementsMediumAdvanced separation techniquesDemonstrated
Quality ControlDeuterium content analysisMediumIn-line NMR/MS monitoringDeveloping
Waste ManagementDeuterated waste disposalLow-MediumDeuterium recovery protocolsResearch stage
Energy RequirementsHeating/cooling for reactionsLowProcess optimizationDemonstrated

Kinetic Isotope Effects

Kinetic isotope effects represent the most widely studied and mechanistically informative category of isotopic effects in chemical reactions. These effects arise from the differential rates of bond-breaking and bond-forming processes when isotopically substituted atoms are involved.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects occur when the isotopically labeled atom participates directly in bond-breaking or bond-forming during the rate-determining step of a reaction. For vinyl-d3 bromide, primary deuterium kinetic isotope effects (kH/kD) typically range from 1.0 to 7.0, with the maximum theoretical value at room temperature being approximately 6.5-7.0 for complete C-H bond cleavage. These effects are governed by the difference in zero-point energies between C-H and C-D bonds, where the C-D bond has a lower zero-point energy due to the increased mass of deuterium.

The magnitude of primary kinetic isotope effects provides direct information about the degree of bond-breaking in the transition state. For vinyl-d3 bromide, reactions involving elimination mechanisms (such as E2 elimination) typically show large primary isotope effects when the C-D bond is broken in the rate-determining step. Studies have shown that the kinetic isotope effect for vinyl bromide derivatives can reach values of 4-7 when hydrogen abstraction is rate-limiting.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopically labeled atom is not directly involved in bond-breaking or bond-forming but experiences changes in its bonding environment during the reaction. These effects are typically smaller than primary effects, ranging from 0.8 to 1.4 for α-deuterium substitution and 0.9 to 1.2 for β-deuterium substitution.

In vinyl-d3 bromide, secondary isotope effects can arise from several sources:

  • Hybridization changes at carbon atoms adjacent to the reaction center
  • Hyperconjugation effects involving C-D bonds
  • Steric effects due to the smaller effective size of deuterium compared to hydrogen

Research on vinyl cations has demonstrated that β-deuterium isotope effects can be significantly larger than those observed in typical carbonium ions, with values reaching 1.42 for β-styryl derivatives. This enhanced effect is attributed to the unique electronic structure of vinyl cations and their increased sensitivity to hyperconjugative interactions.

Measurement and Quantification

The measurement of kinetic isotope effects in vinyl-d3 bromide reactions requires careful experimental design and precise analytical techniques. The most common approach involves competitive kinetic methods where both deuterated and non-deuterated substrates are present in the same reaction mixture. This approach minimizes systematic errors and provides direct comparison under identical reaction conditions.
Several analytical techniques can be employed for measuring kinetic isotope effects:

  • Mass Spectrometry: Both isotope ratio mass spectrometry (IRMS) and whole molecule mass spectrometry can be used, with IRMS providing higher precision (±0.01‰) for small molecules.

  • Nuclear Magnetic Resonance (NMR): 1H-detected 2D NMR techniques can provide high precision measurements (±0.001 ppm) and allow continuous monitoring of isotope ratios.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation capabilities and can distinguish between different isotopomers.

Equilibrium Isotope Effects

Equilibrium isotope effects describe the preferential distribution of isotopes between different chemical species at equilibrium. These effects are fundamentally different from kinetic isotope effects as they reflect thermodynamic rather than kinetic preferences.

Theoretical Foundation

Equilibrium isotope effects arise from differences in the vibrational frequencies and zero-point energies of isotopically substituted molecules. According to the theoretical framework developed by Urey and others, the equilibrium isotope effect can be expressed in terms of the partition function ratios of the isotopomers.

For vinyl-d3 bromide, equilibrium isotope effects can be observed in processes such as:

  • Tautomeric equilibria involving the vinyl group
  • Conformational equilibria
  • Acid-base equilibria if the compound contains exchangeable positions

Measurement Techniques

Equilibrium isotope effects are typically measured using equilibrium perturbation methods or by direct measurement of equilibrium constants for isotopically substituted species. The precision required for these measurements is generally lower than for kinetic isotope effects, but still requires careful experimental control.

Magnitude and Interpretation

Equilibrium isotope effects for deuterium substitution typically range from 0.5 to 2.0, with the direction of the effect depending on the relative bond strengths and vibrational frequencies in the different species. In general, deuterium preferentially occupies positions where it experiences the highest vibrational frequency, following the principle that the heavy isotope prefers the environment with the largest force constant.

Measurement and Quantification Techniques

The accurate measurement and quantification of isotope effects requires sophisticated analytical techniques and careful experimental design. The choice of method depends on the type of isotope effect being studied, the required precision, and the nature of the chemical system.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS represents the gold standard for precise isotope ratio measurements, offering precision of ±0.01‰ (4-6 significant figures). This technique is particularly valuable for studying small molecules that can be converted to simple gases such as CO₂, N₂, or H₂. For vinyl-d3 bromide studies, IRMS can be used after appropriate chemical conversion of the sample.

The advantages of IRMS include:

  • Exceptional precision and accuracy
  • Small sample requirements
  • Ability to measure natural abundance variations
  • Well-established protocols for data reduction

Whole Molecule Mass Spectrometry

Whole molecule mass spectrometry provides broader applicability than IRMS, allowing direct analysis of intact molecules without chemical conversion. While the precision is lower (±0.1-1%), this technique offers advantages in terms of sample throughput and experimental simplicity.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy has emerged as a powerful tool for isotope effect studies, particularly with the development of high-field spectrometers and sensitive detection methods. The technique offers several advantages:

  • Continuous monitoring of isotope ratios
  • Structural information about the molecules
  • Ability to distinguish between different isotopomers
  • Non-destructive analysis

Recent developments in 1H-detected 2D NMR techniques have significantly improved the sensitivity and precision of isotope effect measurements, allowing studies with smaller sample quantities and shorter acquisition times.

Competitive Kinetic Methods

Competitive kinetic methods represent a powerful approach for measuring kinetic isotope effects by direct comparison of isotopically labeled and unlabeled substrates in the same reaction mixture. This approach minimizes systematic errors and provides high accuracy for isotope effect determination.

The method involves:

  • Preparing reaction mixtures containing both labeled and unlabeled substrates
  • Monitoring the change in isotope ratios as the reaction proceeds
  • Calculating the isotope effect from the relative depletion of the light isotope

Applications in Mechanistic Elucidation

Isotope effects serve as powerful tools for elucidating reaction mechanisms, providing detailed information about transition state structures, rate-determining steps, and the role of quantum mechanical effects in chemical reactions.

Reaction Mechanism Determination

The measurement of isotope effects can distinguish between competing mechanistic pathways and identify the rate-determining step in multi-step reactions. For vinyl-d3 bromide, isotope effects can provide insights into:

  • The concerted vs. stepwise nature of elimination reactions
  • The involvement of carbocation intermediates
  • The role of base-assisted proton abstraction

Studies of bromination reactions involving vinyl compounds have shown that isotope effects can reveal important mechanistic details. For example, the bromination of 1,1-diphenylethylenes showed negligible kinetic isotope effects (0.97 ± 0.01) when the reaction proceeded through a brominated intermediate, but significant inverse effects (0.70-0.75) when electronic effects influenced the reaction pathway.

Transition State Structure Analysis

Isotope effects provide detailed information about the geometry and bonding in transition states. The magnitude of the effect correlates with the degree of bond-breaking or bond-forming in the transition state, allowing researchers to develop detailed models of reaction pathways.

For vinyl-d3 bromide reactions, transition state analysis using isotope effects can reveal:

  • The synchronicity of bond-breaking and bond-forming events
  • The degree of charge development in the transition state
  • The role of hyperconjugation and other electronic effects

Quantum Mechanical Tunneling

Isotope effects can provide evidence for quantum mechanical tunneling in chemical reactions, particularly at low temperatures or in reactions involving light atoms. Tunneling effects typically result in larger-than-expected isotope effects and unusual temperature dependencies.

The study of tunneling effects in vinyl-d3 bromide reactions is particularly important because:

  • The light mass of hydrogen makes tunneling contributions significant
  • Deuterium substitution provides a clear experimental probe for tunneling
  • The effects can be quantified through temperature-dependent studies

Environmental and Catalytic Applications

Isotope effects in vinyl-d3 bromide and related compounds have important applications in environmental chemistry and catalysis research. These applications include:

  • Tracking the fate of brominated organic compounds in the environment
  • Understanding biodegradation pathways
  • Optimizing catalytic processes for selective transformations

Recent studies have demonstrated that dual carbon-bromine isotope fractionation can provide detailed information about the degradation pathways of brominated compounds in environmental systems, with significant implications for understanding the fate of these important pollutants.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Dates

Last modified: 04-14-2024

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